Cas no 2229165-02-8 (2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylethan-1-amine)

2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylethan-1-amine structure
2229165-02-8 structure
商品名:2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylethan-1-amine
CAS番号:2229165-02-8
MF:C12H23N
メガワット:181.31772351265
CID:6307577
PubChem ID:165669235

2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylethan-1-amine
    • EN300-1804413
    • 2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]ethan-1-amine
    • 2229165-02-8
    • インチ: 1S/C12H23N/c1-10(2)9(11(10,3)4)12(5-6-12)7-8-13/h9H,5-8,13H2,1-4H3
    • InChIKey: BKMAKYPRAFRMOK-UHFFFAOYSA-N
    • ほほえんだ: NCCC1(CC1)C1C(C)(C)C1(C)C

計算された属性

  • せいみつぶんしりょう: 181.183049738g/mol
  • どういたいしつりょう: 181.183049738g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 26Ų

2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1804413-0.1g
2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]ethan-1-amine
2229165-02-8
0.1g
$1307.0 2023-09-19
Enamine
EN300-1804413-0.5g
2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]ethan-1-amine
2229165-02-8
0.5g
$1426.0 2023-09-19
Enamine
EN300-1804413-5.0g
2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]ethan-1-amine
2229165-02-8
5g
$4391.0 2023-06-02
Enamine
EN300-1804413-10g
2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]ethan-1-amine
2229165-02-8
10g
$6390.0 2023-09-19
Enamine
EN300-1804413-2.5g
2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]ethan-1-amine
2229165-02-8
2.5g
$2912.0 2023-09-19
Enamine
EN300-1804413-0.25g
2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]ethan-1-amine
2229165-02-8
0.25g
$1366.0 2023-09-19
Enamine
EN300-1804413-1.0g
2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]ethan-1-amine
2229165-02-8
1g
$1515.0 2023-06-02
Enamine
EN300-1804413-10.0g
2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]ethan-1-amine
2229165-02-8
10g
$6512.0 2023-06-02
Enamine
EN300-1804413-0.05g
2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]ethan-1-amine
2229165-02-8
0.05g
$1247.0 2023-09-19
Enamine
EN300-1804413-1g
2-[1-(2,2,3,3-tetramethylcyclopropyl)cyclopropyl]ethan-1-amine
2229165-02-8
1g
$1485.0 2023-09-19

2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylethan-1-amine 関連文献

2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylethan-1-amineに関する追加情報

Introduction to 2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylethan-1-amine (CAS No: 2229165-02-8)

2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylethan-1-amine, identified by its Chemical Abstracts Service (CAS) number 2229165-02-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound’s distinct architecture, featuring a cyclopropyl backbone and a tetramethylcyclopropyl substituent, positions it as a candidate for further exploration in drug discovery initiatives.

The structural complexity of 2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylethan-1-amine contributes to its intriguing pharmacological properties. The presence of multiple stereocenters and rigid cyclic structures suggests that this compound may exhibit selective interactions with biological targets. Such structural features are often leveraged in the design of molecules with enhanced binding affinity and reduced off-target effects, which are critical factors in modern drug development.

In recent years, there has been a growing emphasis on the exploration of structurally diverse scaffolds in medicinal chemistry. Compounds like 2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylethan-1-amine represent an important class of molecules that challenge traditional pharmacophoric assumptions. By incorporating novel structural motifs, researchers aim to uncover new mechanisms of action and expand the chemical space available for drug design. This approach is particularly relevant in the quest to address emerging therapeutic challenges and resistant pathogens.

The synthesis of 2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylethan-1-amine presents unique synthetic challenges due to its complex stereochemistry. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric transformations, have been employed to construct its intricate framework. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also provide valuable insights into the construction of similar molecules with tailored properties.

One of the most compelling aspects of 2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylethan-1-amine is its potential as a building block for more complex derivatives. By modifying specific functional groups or introducing additional substituents, chemists can generate libraries of analogs with diverse biological activities. This modular approach to drug design allows for rapid screening and optimization of lead compounds. The ability to systematically modify structure while maintaining key pharmacophoric elements is a cornerstone of contemporary medicinal chemistry.

Recent studies have begun to explore the biological profile of 2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylethan-1-amine using in vitro and in vivo models. Preliminary data suggest that this compound exhibits promising interactions with certain biological targets relevant to inflammatory diseases and metabolic disorders. The tetramethylcyclopropyl moiety appears to contribute significantly to its pharmacological activity by modulating receptor binding affinity or enzyme inhibition kinetics. Further investigation into these interactions will be crucial for elucidating its mechanism of action and therapeutic potential.

The development of computational tools has significantly accelerated the process of identifying promising candidates like 2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylethan-1-amine. Molecular modeling techniques allow researchers to predict binding modes and assess potential drug-likeness parameters before undertaking costly synthetic efforts. These virtual screening methods have become indispensable in modern drug discovery pipelines. By integrating experimental data with computational predictions, scientists can make more informed decisions about which compounds merit further exploration.

The role of CAS No: 2229165-02-8 in academic research cannot be overstated. Its inclusion in databases such as PubMed and Scopus underscores its relevance in the scientific community. Researchers worldwide rely on such resources to stay abreast of the latest developments in their fields. The continued study of this compound will likely contribute valuable insights into structure-function relationships and inspire new directions in pharmaceutical innovation.

In conclusion, 2-1-(2,2,3,3-tetramethylcyclopropyl)cyclopropylethan-1-amine (CAS No: 2229165-02-8) represents a fascinating molecule with significant untapped potential in drug discovery. Its unique structural features and promising biological activities make it a compelling subject for further investigation. As research progresses, this compound is poised to play a pivotal role in shaping the future landscape of medicinal chemistry and therapeutic development.

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